Rapid Urinary Excretion of 2,2',5-Trichlorobiphenyl (PCB 18) vs. Tetrachlorobiphenyls (PCB 47 and PCB 77) in a Mammalian Model
In a direct head-to-head comparison, 2,2',5-trichlorobiphenyl (PCB 18) demonstrated markedly faster excretion than the tetra-chlorinated congeners PCB 47 and PCB 77 [1]. Within the first 10 hours after intravenous administration to prepubertal Sprague-Dawley rats, 8–18% of the administered PCB 18 dose was excreted in urine [1]. In contrast, only 0.6–0.8% of PCB 47 and 0.3–0.8% of PCB 77 were excreted over the same period [1].
| Evidence Dimension | Urinary excretion within 10 hours post-administration |
|---|---|
| Target Compound Data | 8–18% of administered dose |
| Comparator Or Baseline | PCB 47 (2,2',4,4'-tetrachlorobiphenyl): 0.6–0.8%; PCB 77 (3,3',4,4'-tetrachlorobiphenyl): 0.3–0.8% |
| Quantified Difference | >10-fold higher excretion for PCB 18 |
| Conditions | Prepubertal Sprague-Dawley rats, intravenous administration, 14C-labeled compounds |
Why This Matters
This quantifies PCB 18 as a rapidly excreted congener, making it a critical control or reference compound for studies requiring minimal bioaccumulation and rapid clearance.
- [1] Saghir SA, Koritz GD, Hansen LG. Short-term distribution, metabolism, and excretion of 2,2',5-tri-, 2,2',4,4'-tetra-, and 3,3',4,4'-tetrachlorobiphenyls in prepubertal rats. Arch Environ Contam Toxicol. 1999;36(2):213-220. View Source
